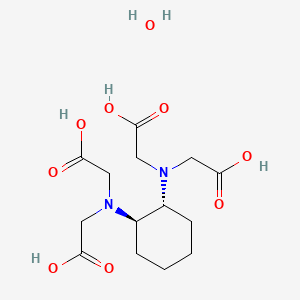

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate

描述

Historical Development and Discovery

The development of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate (DCTA) emerged from advancements in coordination chemistry during the mid-20th century. While ethylenediaminetetraacetic acid (EDTA) dominated early research on aminopolycarboxylic acids (APCAs), the need for ligands with enhanced stereochemical control and metal selectivity drove the exploration of cyclic analogs. DCTA’s synthesis originated from the carboxymethylation of trans-1,2-diaminocyclohexane, a compound first isolated via hydrogenation of o-phenylenediamine. By the 1970s, studies confirmed its utility in forming stable complexes with rare-earth metals, positioning it as a critical tool for analytical and industrial applications.

Significance in Coordination Chemistry

DCTA’s rigid cyclohexane backbone imparts unique steric and electronic properties, enabling selective binding of divalent and trivalent metal ions. Its octadentate structure forms six-membered chelate rings, enhancing thermodynamic stability compared to linear APCAs like EDTA. For example, DCTA exhibits log stability constants (log K) of 17.3–19.2 for lanthanides, surpassing EDTA’s values by 2–3 orders of magnitude. This selectivity is exploited in nuclear waste processing to sequester interfering ions like Zr⁴⁺ and Pd²⁺.

Table 1: Stability constants (log K) of DCTA complexes at 25°C

| Metal Ion | log K (DCTA) | log K (EDTA) |

|---|---|---|

| La³⁺ | 16.2 | 15.5 |

| Fe³⁺ | 25.1 | 24.2 |

| Ca²⁺ | 12.5 | 10.7 |

| Mg²⁺ | 8.9 | 8.7 |

Nomenclature and Alternative Designations

The systematic IUPAC name is trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate. Common synonyms include:

Position within Aminopolycarboxylic Acid Family

DCTA belongs to the APCAs, characterized by nitrogen-centered polycarboxylate ligands. Unlike EDTA’s flexible ethylenediamine core, DCTA’s cyclohexane ring enforces a trans-diaxial configuration, reducing conformational flexibility and improving metal selectivity. This structural rigidity enhances its affinity for larger ions (e.g., lanthanides) while diminishing interactions with smaller cations like Mg²⁺. Among APCAs, DCTA ranks alongside DTPA and EDDS in applications requiring high kinetic inertness and stereoselectivity.

Table 2: Comparison of APCAs by denticity and applications

| Ligand | Denticity | Key Applications |

|---|---|---|

| EDTA | 6 | Water softening, detergents |

| DTPA | 8 | MRI contrast agents |

| DCTA | 8 | Nuclear waste treatment, NMR |

| EDDS | 6 | Biodegradable chelation |

Data from

属性

IUPAC Name |

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2/t9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASZYFIKPKYGNC-DHTOPLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369106 | |

| Record name | 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-90-4, 125572-95-4 | |

| Record name | Glycine, N,N′-trans-1,2-cyclohexanediylbis[N-(carboxymethyl)-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-(carboxymethyl)glycine hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexylene dinitrilotetraacetic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3971SG9LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Route Overview

The primary synthetic method for this compound involves the carboxymethylation of trans-1,2-diaminocyclohexane using chloroacetic acid under basic conditions. This reaction proceeds through intermediate amine derivatives, which are subsequently converted into the tetraacetic acid form by introducing carboxymethyl groups at the nitrogen atoms of the cyclohexane diamine.

Detailed Reaction Conditions

- Starting Materials : trans-1,2-diaminocyclohexane and chloroacetic acid.

- Reaction Medium : Basic aqueous solution, typically using sodium hydroxide to maintain alkaline pH.

- Temperature : Controlled moderate heating is applied to facilitate the reaction, often in the range of 50–90°C.

- Reaction Time : Several hours to ensure complete carboxymethylation.

- Purification : The crude product is purified by crystallization from water or aqueous alkali solutions to obtain the monohydrate crystalline form.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but requires precise control over parameters such as pH, temperature, and reactant stoichiometry to maximize yield and purity. The process includes:

- Continuous or batch reactors with temperature and pH monitoring.

- Use of excess chloroacetic acid or base to drive the reaction to completion.

- Isolation of the product by filtration and recrystallization.

- Drying under controlled conditions to obtain the monohydrate form with consistent quality.

Summary Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting materials | trans-1,2-diaminocyclohexane, chloroacetic acid | High purity reagents preferred |

| Reaction medium | Aqueous alkaline solution (NaOH) | pH control critical |

| Temperature | 50–90°C | Moderate heating required |

| Reaction time | Several hours | Depends on scale and conditions |

| Purification method | Crystallization from aqueous solution | Yields monohydrate crystals |

| Product form | White fine crystalline powder | Monohydrate form |

| Solubility | Slightly soluble in water; soluble in alkali | Insoluble in organic solvents |

Research Findings on Preparation and Optimization

- Studies have shown that the carboxymethylation reaction efficiency depends strongly on the pH and temperature, with alkaline conditions favoring the formation of the tetraacetic acid derivative.

- The stereochemistry of the starting diamine (trans-1,2-diaminocyclohexane) is crucial to obtaining the desired trans isomer of the tetraacetic acid, which imparts greater stability to metal complexes compared to cis isomers.

- Optimization of reactant ratios and reaction time can improve yield and reduce by-products, which is important for industrial scalability.

- The monohydrate form is preferred for its stability and ease of handling in analytical and industrial applications.

化学反应分析

Reaction Types

DCTA participates in complexometric reactions as a ligand, forming stable chelate complexes with metal ions. These interactions are critical for its use in analytical methods and metal ion separation .

Complexation Reactions

-

Metal salts : Sodium salts (e.g., sodium hydroxide), iron(III) chloride, manganese(II) ethylenediaminetetraacetic acid (EDTA), and lanthanide nitrates are typical reagents .

-

Reaction conditions :

Metal-Chelate Complexes

-

Lanthanide shift reagents : DCTA forms highly stable complexes with lanthanide ions (e.g., Eu³⁺, Dy³⁺), enhancing NMR signal resolution in analytical chemistry .

-

Metal-dithiocarbamate complexes : DCTA facilitates the separation of Fe(III)-, Mn(II)-, and Zn(II)-dithiocarbamate complexes via capillary electrophoresis .

Reaction Mechanism

The multidentate structure of DCTA enables simultaneous coordination of multiple metal ions, forming macrocyclic chelates. This reduces free metal ion concentrations and enhances reaction specificity .

Incompatibilities

-

Strong oxidizing agents (e.g., potassium permanganate, nitric acid) destabilize DCTA complexes, leading to degradation .

-

Organic solvents (e.g., ethanol, acetone) reduce DCTA’s solubility, limiting its use in non-aqueous systems .

Environmental Factors

-

pH sensitivity : Chelation efficiency decreases below pH 6 or above pH 10 due to protonation/deprotonation of functional groups .

-

Temperature : Complex stability decreases at elevated temperatures (>40°C), necessitating controlled reaction conditions .

Research Findings and Data

Recent studies highlight DCTA’s role in:

科学研究应用

Analytical Chemistry

Complexation and Separation Techniques

trans-1,2-Diaminocyclohexane tetraacetic acid monohydrate serves as an analytical reagent and a complexing agent for various metal ions. It is particularly effective in separating and determining transition metals such as iron(III), manganese(II), and zinc(II) through capillary electrophoresis methods. The ability of CDTA to form stable complexes allows for sensitive detection and quantification of these metals in complex matrices.

Case Study: Capillary Electrophoresis

A study demonstrated the use of CDTA in the separation of iron(III)-dimethyldithiocarbamate, manganese(II)-ethylenebisdithiocarbamate, and zinc(II)-ethylenebisdithiocarbamate using a capillary electrophoretic ultraviolet method. The results indicated that CDTA significantly enhanced the resolution and sensitivity of the detection process, making it a valuable tool in environmental monitoring and quality control laboratories .

Biochemical Applications

Role as a Chelating Agent

In biochemistry, trans-1,2-Diaminocyclohexane tetraacetic acid monohydrate is utilized as a chelating agent to bind metal ions, which can influence biological processes. Its ability to sequester metal ions makes it useful in studies involving metalloproteins and enzyme mechanisms.

Case Study: Enzyme Activity Modulation

Research has shown that the presence of CDTA can modulate the activity of certain enzymes by altering the availability of essential metal cofactors. For instance, studies involving alkaline phosphatase indicated that the addition of CDTA could inhibit enzyme activity by chelating zinc ions necessary for its function. This highlights the importance of trans-1,2-Diaminocyclohexane tetraacetic acid in biochemical assays and enzyme kinetics .

Materials Science

Synthesis of Functional Materials

trans-1,2-Diaminocyclohexane tetraacetic acid monohydrate is also explored in materials science for synthesizing novel materials with specific properties. Its chelating ability allows for the incorporation of metal ions into polymer matrices or nanomaterials.

Case Study: Nanocomposite Development

A notable application involved using CDTA in the synthesis of nanocomposites where metal ions were incorporated into a polymer matrix to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance characteristics suitable for applications in coatings and packaging .

Summary Table of Applications

作用机制

The primary mechanism of action of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate involves chelation, where the compound forms stable complexes with metal ions. The nitrogen and oxygen atoms in the molecule coordinate with the metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal ion detoxification and analytical chemistry .

相似化合物的比较

CDTA vs. EDTA

- CDTA exhibits a 10-fold higher binding affinity for Mg²⁺ (log K = 10.6) compared to EDTA (log K = 8.7) due to its rigid cyclohexane backbone, which preorganizes the ligand for metal coordination .

- In the EURO-GANEX nuclear reprocessing process, CDTA (0.05 M) effectively suppresses the extraction of Zr⁴⁺ and Pd²⁺, outperforming EDTA, which forms weaker complexes with these metals .

CDTA vs. BAPTA

- BAPTA derivatives (e.g., BAPTA-AM) are cell-permeable and widely used in intracellular Ca²⁺ signaling studies, whereas CDTA’s low membrane permeability limits it to extracellular or in vitro applications .

- CDTA’s higher Mg²⁺ affinity makes it superior for stabilizing RNA in MALDI-TOF mass spectrometry, reducing Mg²⁺-induced adduct formation .

CDTA vs. EGTA

- EGTA’s ethylene glycol backbone enhances selectivity for Ca²⁺ (log K = 11.0) over Mg²⁺ (log K = 5.2), whereas CDTA binds both ions with moderate affinity (log K = 10.6 for Mg²⁺, 13.2 for Ca²⁺) .

生物活性

Introduction

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate (DCTA) is a multidentate ligand with significant potential in biological applications, particularly in the fields of drug development and metal ion chelation. Its unique structure allows it to form stable complexes with various metal ions, which can enhance the biological activity of the resulting compounds. This article explores the biological activity of DCTA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₄H₂₂N₂O₈·H₂O

- Molar Mass : 364.34 g/mol

- CAS Number : 125572-95-4

- Melting Point : 213 °C

Structure

DCTA contains two amine groups and four carboxylic acid groups, allowing it to act as a chelating agent. The ability to coordinate with metal ions is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 125572-95-4 |

| Molar Mass | 364.34 g/mol |

| Melting Point | 213 °C |

| Solubility | Soluble in water |

Chelation Properties

DCTA's primary biological activity stems from its ability to chelate divalent and trivalent metal ions. This property has implications in various therapeutic contexts:

- Metal Ion Detoxification : DCTA can bind toxic metals such as lead and cadmium, facilitating their excretion from the body.

- Anticancer Activity : Metal complexes formed with DCTA have shown promise in enhancing the efficacy of chemotherapeutic agents by improving their solubility and bioavailability.

Case Studies

- Anticancer Applications : A study investigated the binding affinity of DCTA metal complexes with DNA and serum albumin, revealing significant interactions that may enhance anticancer activity through improved drug delivery mechanisms . The study demonstrated that DCTA complexes exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Metal Ion Binding Studies : Research indicated that DCTA forms stable complexes with metals like copper(II) and manganese(II). These complexes were evaluated for their biological activity, showing significant inhibition of cell proliferation in cancer models . The IC50 values for these complexes were reported in the micromolar range, indicating potent activity against tumor cells.

Spectroscopic Investigations

Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy have been employed to study the interactions between DCTA and metal ions or biomolecules. These studies provide insights into the binding mechanisms and stability of DCTA-metal complexes, which are crucial for understanding their biological effects .

Applications in Medicine

DCTA's applications extend beyond chelation therapy:

- Drug Formulation : Due to its ability to enhance solubility and stability, DCTA is being explored as an excipient in drug formulations.

- Targeted Therapy : The selective binding properties of DCTA can be utilized in targeted drug delivery systems, particularly for delivering chemotherapeutics directly to cancer cells.

常见问题

Q. Methodological

- Dissolution : CDTA is insoluble in water and organic solvents. Dissolve in 1N NaOH or alkaline solutions (pH > 10) to achieve a clear solution. Typical concentrations range from 0.05–0.1 M .

- pH Adjustment : Adjust to desired pH using HCl or NaOH. For Mg²⁺ chelation, maintain pH 8–10 to optimize binding .

- Filtration : Filter through a 0.22 µm membrane if particulate matter is present.

Note : Purity (≥98%) and anhydrous vs. monohydrate forms must be verified, as molecular weight varies (364.35 g/mol for monohydrate vs. 346.34 g/mol anhydrous) .

How does CDTA compare to EDTA in metal ion chelation?

Q. Advanced

- Stability Constants : CDTA exhibits higher stability constants for Mg²⁺ (log K = 11.0 vs. EDTA’s 8.7) and Ca²⁺ (log K = 13.2 vs. 10.7), making it preferable in Mg²⁺-rich environments .

- Steric Effects : The cyclohexane backbone provides rigidity, enhancing selectivity for larger ions (e.g., lanthanides) over smaller ones (e.g., transition metals) .

- Applications : CDTA is superior in masking Mg²⁺ during RNA/DNA analysis via mass spectrometry (ESI, MALDI-MS) to prevent adduct formation .

What is CDTA’s role in nuclear waste management and actinide separation?

Advanced

In the EURO-GANEX process , CDTA (0.05 M) is added to nitric acid feeds (5 M HNO₃) to:

- Mask Fission Products : Forms stable complexes with Zr⁴⁺ and Pd²⁺, preventing their extraction and improving selectivity for transuranic elements .

- Kinetic Control : Pre-dissolve CDTA in feed solutions 3–4 hours prior to extraction to ensure complete complexation .

How can CDTA improve accuracy in fluoride ion quantification?

Advanced

In fluoride ion-selective electrode measurements:

- Interference Masking : CDTA (0.1–0.5% w/v) is added to conditioning buffers to chelate cations (e.g., Ca²⁺, Al³⁺) that compete with fluoride binding .

- Protocol : Mix CDTA with ultrapure water and buffer (1:3:8 ratio) before electrode calibration. This ensures free F⁻ measurement in hydroxyapatite studies .

How should researchers address discrepancies in reported stability constants for CDTA-metal complexes?

Q. Data Contradiction Analysis

- Calorimetric Validation : Use direct calorimetry to measure ΔH and ΔS of complexation, as done for CDTA-Mg²⁺ (ΔH = −23.1 kJ/mol, ΔS = 42.7 J/mol·K) .

- Control Variables : Standardize pH, ionic strength (e.g., 0.1 M KNO₃), and temperature (25°C) during titrations .

- Cross-Reference : Compare results with databases like IUPAC Stability Constants or Reaxys, noting experimental conditions .

What safety precautions are required when handling CDTA monohydrate?

Q. Basic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。